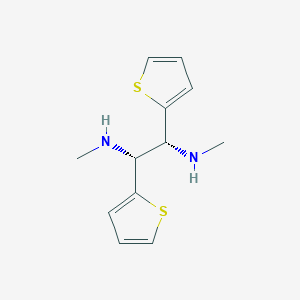

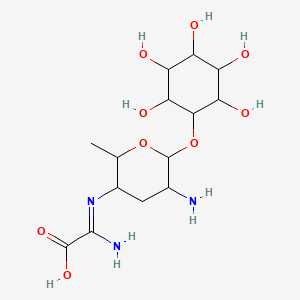

Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BOC-PHE-N-CARBOXYANHYDRIDE is a compound derived from the addition of a carboxylic acid to an isocyanate. It is known for its ability to form amides readily with the release of carbon dioxide as a by-product . This compound is part of the N-carboxyanhydrides family, which has been known for over 120 years but has remained relatively underutilized in comparison to more traditional approaches to amide bond formation .

Preparation Methods

The preparation of BOC-PHE-N-CARBOXYANHYDRIDE typically involves the addition of a carboxylic acid derivative to an isocyanate . One common method includes dissolving the Boc-protected amino acid in ethyl acetate, adding pyridine, and then adding T3P®/AcOEt 50% dropwise. The mixture is stirred at room temperature for a couple of hours . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

BOC-PHE-N-CARBOXYANHYDRIDE undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents.

Scientific Research Applications

BOC-PHE-N-CARBOXYANHYDRIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BOC-PHE-N-CARBOXYANHYDRIDE involves its ability to form amides through the release of carbon dioxide. This process is facilitated by the electrophilic acyl carbonyl derived from the carboxylic acid, which is susceptible to nucleophilic attack . The carbamoyl center is both nucleophilic and NH acidic, which further aids in the reaction .

Comparison with Similar Compounds

BOC-PHE-N-CARBOXYANHYDRIDE is unique in its ability to form amides readily with the release of carbon dioxide. Similar compounds include other N-carboxyanhydrides derived from different amino acids and carboxylic acids . These compounds share similar reactivity but may differ in their specific applications and reactivity trends .

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChI Key |

MFGBEMRROYABSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)

![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)

![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)